molecular formula C12H24O3 B14733096 2,2-Dibutyl-1,3-dioxolane-4-methanol CAS No. 5694-78-0

2,2-Dibutyl-1,3-dioxolane-4-methanol

Cat. No.: B14733096
CAS No.: 5694-78-0
M. Wt: 216.32 g/mol
InChI Key: LBLQNULZTHESCY-UHFFFAOYSA-N
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Description

2,2-Dibutyl-1,3-dioxolane-4-methanol is a 1,3-dioxolane derivative featuring two butyl groups at the 2-position and a hydroxymethyl group at the 4-position of the heterocyclic ring. The compound’s structure suggests increased lipophilicity compared to smaller analogs due to the longer alkyl chains, which may influence solubility, reactivity, and industrial utility .

Properties

CAS No.

5694-78-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(2,2-dibutyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C12H24O3/c1-3-5-7-12(8-6-4-2)14-10-11(9-13)15-12/h11,13H,3-10H2,1-2H3

InChI Key

LBLQNULZTHESCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCC(O1)CO)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-1,3-dioxolane-4-methanol typically involves the reaction of butyraldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or other non-polar solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

    Oxidation: Formation of 2,2-Dibutyl-1,3-dioxolane-4-one.

    Reduction: Formation of 2,2-Dibutyl-1,3-diol.

    Substitution: Formation of 2,2-Dibutyl-1,3-dioxolane-4-chloride or 2,2-Dibutyl-1,3-dioxolane-4-bromide.

Scientific Research Applications

2,2-Dibutyl-1,3-dioxolane-4-methanol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The butyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
  • Structure : Two methyl groups at the 2-position.
  • Physical Properties :
    • Boiling point: ~345.7 K .
    • Density: ~1.07 g/cm³ (estimated from analogs).
    • Polar due to short alkyl chains, enhancing water solubility.
  • Applications :
    • Bioadditive for diesel and gasoline fuels, improving oxidation stability and octane number .
    • Lower environmental toxicity (LC₅₀ = 3.162 ppm in fish) compared to MTBE .
  • Synthesis : Acid-catalyzed ketalization of glycerol and acetone .
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol
  • Structure : Branched isobutyl and methyl substituents.
  • Physical Properties :
    • Density: 0.974 g/cm³ .
    • Boiling point: 234.1°C .
2-(1-Iodoethyl)-1,3-dioxolane-4-methanol
  • Structure : Iodoethyl group introduces halogen reactivity.
  • Properties: Density: 1.797 g/cm³ . Potential use in cross-coupling reactions or radiopharmaceuticals.
2-Phenyl-1,3-dioxolane-4-methanol
  • Structure : Aromatic phenyl group.
  • Properties: Increased electronic complexity due to aromaticity. Limited studies on applications, though benzene derivatives often exhibit biological activity .

Stability and Reactivity

  • Solketal : Kinetically stable but forms thermodynamically stable isomers under prolonged reaction conditions .
  • Dibutyl Analog : Larger substituents may hinder isomerization, enhancing kinetic stability.

Chirality and Enantioselectivity

  • Solketal enantiomers ((R)- and (S)-forms) are commercially available (≥98% purity, 99% ee) and used in asymmetric synthesis .
  • The dibutyl compound’s stereochemistry could similarly influence reactivity in chiral applications (e.g., pharmaceuticals).

Data Tables

Table 1. Physicochemical Comparison of 1,3-Dioxolane Derivatives

Compound Substituents Boiling Point (°C) Density (g/cm³) Key Applications
Solketal 2,2-Dimethyl ~72.6 ~1.07 Fuel additive
2-Isobutyl-2-methyl derivative 2-Isobutyl, 2-methyl 234.1 0.974 Specialty solvent
2-(1-Iodoethyl) derivative 2-(1-Iodoethyl) N/A 1.797 Synthetic intermediate
Hypothetical 2,2-Dibutyl derivative 2,2-Dibutyl Estimated >250 Estimated ~0.95 Surfactants, plasticizers

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